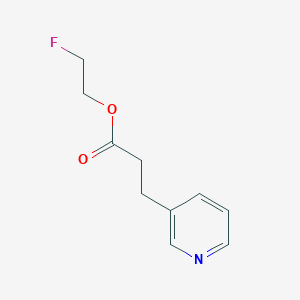
2-Fluoroethyl 3-(pyridin-3-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroethyl 3-(pyridin-3-yl)propanoate is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to an ethyl group, which is further connected to a pyridine ring through a propanoate linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate typically involves the reaction of 3-(pyridin-3-yl)propanoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
[ \text{3-(pyridin-3-yl)propanoic acid} + \text{2-fluoroethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoroethyl 3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 3-(pyridin-3-yl)propanoic acid or 3-(pyridin-3-yl)propanone.
Reduction: Formation of 2-fluoroethyl 3-(pyridin-3-yl)propanol.
Substitution: Formation of 2-substituted ethyl 3-(pyridin-3-yl)propanoates.
Applications De Recherche Scientifique
2-Fluoroethyl 3-(pyridin-3-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Fluoroethyl 3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(pyridin-3-yl)propanoate
- Methyl 3-(pyridin-3-yl)propanoate
- 2-Fluoroethyl 3-(pyridin-2-yl)propanoate
Uniqueness
2-Fluoroethyl 3-(pyridin-3-yl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and materials science, where fluorinated compounds are often preferred for their enhanced performance and stability.
Propriétés
Numéro CAS |
768401-04-3 |
|---|---|
Formule moléculaire |
C10H12FNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
2-fluoroethyl 3-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C10H12FNO2/c11-5-7-14-10(13)4-3-9-2-1-6-12-8-9/h1-2,6,8H,3-5,7H2 |
Clé InChI |
TZDUGCBYWQNLHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCC(=O)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















